molecular formula C31H25ClN4O2 B11943879 4-((4-Chlorobenzyl)oxy)-N'-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide CAS No. 881660-41-9

4-((4-Chlorobenzyl)oxy)-N'-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide

Cat. No.: B11943879
CAS No.: 881660-41-9
M. Wt: 521.0 g/mol
InChI Key: MXYHHLAKSRIDQQ-HNSNBQBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of 4-chlorobenzyl chloride with hydrazine hydrate to form 4-chlorobenzyl hydrazide.

    Formation of the pyrazole derivative: Separately, 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde is synthesized through the reaction of phenylhydrazine with p-tolualdehyde.

    Condensation reaction: The final step involves the condensation of 4-chlorobenzyl hydrazide with 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyrazole moieties.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study enzyme interactions and inhibition, particularly those involving hydrazide and pyrazole functionalities.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. The pyrazole moiety can interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide: Lacks the p-tolyl group, resulting in different chemical properties and reactivity.

    4-((4-Methylbenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide:

Uniqueness

The presence of both the chlorobenzyl and pyrazole moieties in 4-((4-Chlorobenzyl)oxy)-N’-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)benzohydrazide makes it unique compared to similar compounds

Properties

CAS No.

881660-41-9

Molecular Formula

C31H25ClN4O2

Molecular Weight

521.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide

InChI

InChI=1S/C31H25ClN4O2/c1-22-7-11-24(12-8-22)30-26(20-36(35-30)28-5-3-2-4-6-28)19-33-34-31(37)25-13-17-29(18-14-25)38-21-23-9-15-27(32)16-10-23/h2-20H,21H2,1H3,(H,34,37)/b33-19+

InChI Key

MXYHHLAKSRIDQQ-HNSNBQBZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.